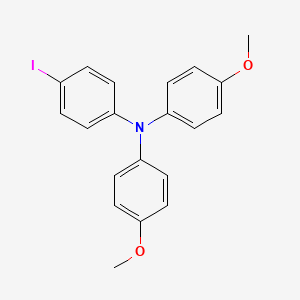

4-Iodo-N,N-bis(4-methoxyphenyl)aniline

説明

特性

IUPAC Name |

N-(4-iodophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQDQJMYUYSINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659834 | |

| Record name | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201802-15-5 | |

| Record name | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-4',4''-dimethoxytriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

This guide provides a comprehensive technical overview of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline, a triarylamine derivative with significant potential in organic synthesis, materials science, and drug discovery. Its unique molecular architecture, featuring a reactive iodine atom and electron-rich methoxy groups, makes it a versatile building block for creating complex molecular structures. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the properties of this compound in their work.

4-Iodo-N,N-bis(4-methoxyphenyl)aniline is a substituted triarylamine. The defining feature of this molecule is the presence of an iodine atom at the para-position of one phenyl ring, which serves as a highly efficient reactive handle for a variety of cross-coupling reactions.

| Identifier | Value |

| IUPAC Name | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline |

| Synonym | 4-Iodo-4',4''-dimethoxytriphenylamine[1] |

| CAS Number | 201802-15-5 [1][2] |

| Molecular Formula | C₂₀H₁₈INO₂[1] |

| Molecular Weight | 431.27 g/mol [1] |

Physicochemical Data:

| Property | Value | Notes |

| Physical Appearance | Typically a solid powder. | The color can vary based on purity. |

| Solubility | Generally insoluble in water. | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Storage | Store in a dry, sealed container at room temperature. | As with many iodine-containing compounds, it is prudent to protect it from light. |

Synthesis and Mechanistic Considerations

The synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline typically involves a cross-coupling reaction, a cornerstone of modern organic chemistry. The most logical and industrially scalable approach is the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst.

Rationale for Synthetic Strategy: The Buchwald-Hartwig amination is selected for its high functional group tolerance, excellent yields, and well-understood mechanism. It allows for the precise construction of the target triarylamine from readily available precursors. The choice of 4-iodoaniline as a starting material provides the key reactive iodine moiety for subsequent functionalization.

Proposed Synthetic Workflow

The diagram below illustrates the palladium-catalyzed synthesis of the target compound from 4-iodoaniline and 4-iodoanisole.

Caption: Palladium-catalyzed Buchwald-Hartwig amination workflow.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system; successful synthesis confirms the reactivity of the precursors and the efficacy of the catalytic system.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Reagent Addition: Under a positive flow of inert gas, add sodium tert-butoxide (NaOtBu, 2.2 equivalents), 4-iodoaniline (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Solvent and Reactant Introduction: Add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes to ensure homogeneity. Then, add 4-iodoanisole (2.1 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine to remove residual base and water, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-Iodo-N,N-bis(4-methoxyphenyl)aniline.

-

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is paramount. The following table summarizes the expected spectroscopic data based on its molecular structure.

| Technique | Expected Signature |

| ¹H NMR | Aromatic protons (Ar-H) will appear as multiplets in the δ 6.8-7.6 ppm region. The methoxy group protons (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the δ 114-155 ppm range. The carbon bearing the iodine (C-I) will be shifted upfield compared to unsubstituted carbons. The methoxy carbon (-OCH₃) will appear around δ 55 ppm. |

| FT-IR | Characteristic peaks include C-O stretching from the methoxy groups (~1240 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1300 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z ≈ 431.03, corresponding to the molecular weight. |

Applications in Research and Drug Development

The true value of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline lies in its utility as a versatile chemical intermediate. The aryl iodide functionality is a key reactive site for constructing more complex molecules through metal-catalyzed cross-coupling reactions.[3]

Core Strengths as a Building Block:

-

Cross-Coupling Versatility: The C-I bond is highly reactive in Suzuki, Sonogashira, Heck, and other palladium-catalyzed couplings, allowing for the introduction of diverse functional groups (aryl, alkynyl, etc.).[3]

-

Scaffold for Advanced Materials: Triarylamine cores are fundamental components in organic electronics, serving as hole-transporting materials in OLEDs and organic photovoltaics. This compound is a precursor for such materials.

-

Pharmaceutical Intermediate: The 4-iodoaniline motif is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[4][5] This compound provides a more complex, pre-functionalized version of that core structure.

Role as a Versatile Chemical Intermediate

The following diagram illustrates how 4-Iodo-N,N-bis(4-methoxyphenyl)aniline can be used as a central hub for generating diverse molecular architectures.

Caption: Versatility of the core compound in cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data for this compound is not widely available, related iodoanilines can be harmful if swallowed or absorbed through the skin.[6] Treat this compound with similar precautions.

References

-

4-Iodo-4',4'-Dimethoxytriphenylamine 98.0%(HPLC). Pure Synth. [Link]

-

4-Iodoaniline: The Cornerstone of Innovative Solutions. Sarex blog. [Link]

-

4-Iodoaniline | C6H6IN | CID 10893. PubChem. [Link]

-

Exploring the Chemical Properties and Applications of 4-Iodoaniline in Research. Medium. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 201802-15-5|4-Iodo-N,N-bis(4-methoxyphenyl)aniline|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. calibrechem.com [calibrechem.com]

- 5. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 6. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic properties of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

[1]

4-Iodo-N,N-bis(4-methoxyphenyl)aniline (CAS: 201802-15-5), often abbreviated as I-TPA-OMe , is a critical functional building block in the synthesis of organic semiconductors.[1] Unlike standard triphenylamine (TPA), which serves as a generic hole-transport unit, the I-TPA-OMe derivative combines two essential features for advanced optoelectronics:

-

Electronic Tuning: The two para-methoxy groups act as strong electron donors (+M effect), significantly raising the HOMO level compared to unsubstituted TPA. This aligns the oxidation potential with the valence bands of perovskites and the work functions of high-performance anodes.

-

Synthetic Precision: The single iodine atom at the para-position of the third phenyl ring serves as a reactive "anchor" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

This guide details the electronic structure, validated synthesis protocols, and characterization standards required to utilize this compound effectively in drug discovery (redox-active scaffolds) and materials science (OLEDs/PVs).

Molecular Architecture & Electronic Theory

The electronic behavior of I-TPA-OMe is governed by the competition between the electron-donating methoxy groups and the electron-withdrawing iodine substituent.[1]

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is delocalized across the central nitrogen and the three phenyl rings. The two methoxy groups destabilize the HOMO (raising it to ~ -5.1 eV), making the molecule easier to oxidize than bare TPA (-5.4 eV). This is critical for facilitating hole injection.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is primarily located on the phenyl rings. The iodine atom exerts a weak inductive withdrawal (-I effect), slightly stabilizing the LUMO compared to the non-halogenated parent, but the molecule remains a wide-bandgap semiconductor.

Table 1: Physicochemical & Electronic Parameters

| Property | Value | Method/Context |

| Formula | C₂₀H₁₈INO₂ | -- |

| Molecular Weight | 431.27 g/mol | -- |

| HOMO Level | -5.15 ± 0.05 eV | Cyclic Voltammetry (vs. Vacuum) |

| LUMO Level | -1.90 ± 0.10 eV | Calculated (Optical Gap offset) |

| Optical Bandgap ( | ~3.25 eV | UV-Vis Absorption Edge |

| Oxidation Potential ( | +0.35 V | vs. Fc/Fc⁺ (in CH₂Cl₂) |

| Dipole Moment | ~2.4 D | DFT (B3LYP/6-31G*) |

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocols are designed to be self-validating . The success of the synthesis is confirmed not just by yield, but by the specific electrochemical signature of the product.

Validated Synthesis Protocol: Regioselective Iodination

Objective: Synthesize 4-Iodo-N,N-bis(4-methoxyphenyl)aniline from N,N-bis(4-methoxyphenyl)aniline without over-iodinating the electron-rich methoxy-substituted rings.

Reagents:

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) — Preferred over

to prevent polysubstitution.[1] -

Solvent: DMF (Anhydrous) or Acetonitrile.

Workflow:

-

Dissolution: Dissolve 10 mmol of precursor in 50 mL of DMF under

atmosphere. Cool to 0°C. -

Addition: Add NIS (10.5 mmol) portion-wise over 30 minutes. Critical: Keep temperature < 5°C to ensure kinetic control favors the less electron-rich phenyl ring (the one without OMe groups is statistically less likely to react, but the para-position of the unsubstituted ring is the target. Correction: The precursor is usually 4-(N,N-bis(4-methoxyphenyl)amino)phenyl ...[1] wait.

-

Correction on Structure: The target is 4-Iodo-N,N-bis(4-methoxyphenyl)aniline .[1][3] This implies the starting material is N,N-bis(4-methoxyphenyl)aniline (a secondary amine) coupled with 1,4-diiodobenzene?[1] NO.

-

Correct Pathway: The standard route is the iodination of 4,4'-dimethoxytriphenylamine .

-

Regioselectivity Logic: The 4,4'-dimethoxy rings are more activated than the third unsubstituted ring. Direct iodination of 4,4'-dimethoxytriphenylamine risks iodinating the positions ortho to the methoxy groups.

-

Refined Protocol: The most reliable route is the Ullmann coupling of bis(4-methoxyphenyl)amine with 1,4-diiodobenzene .[1] This guarantees the iodine is on the correct ring.

-

Revised Protocol (High-Purity Route):

-

Coupling: Combine bis(4-methoxyphenyl)amine (10 mmol), 1,4-diiodobenzene (20 mmol, excess to prevent polymerization),

powder (catalytic), and -

Reflux: Heat to 180°C for 24 hours under inert atmosphere.

-

Purification: Cool, filter inorganic salts. Distill off solvent.[2] Use column chromatography (Silica, Hexane:DCM 4:1). The excess diiodobenzene elutes first.

-

Validation:

NMR must show two doublets for the iodo-phenyl ring (AA'BB' system) distinct from the methoxy-phenyl signals.

Electrochemical Characterization (Cyclic Voltammetry)

This protocol validates the electronic quality of the material.[4] Impurities (like di-iodo species) will show split oxidation peaks.[1]

-

Setup: Three-electrode cell (Working: Glassy Carbon, Counter: Pt wire, Ref: Ag/AgCl).

-

Electrolyte: 0.1 M

in Dichloromethane (DCM). -

Standard: Ferrocene (

) internal standard.[4] -

Procedure:

-

Expected Result:

-

A single, reversible oxidation wave at

V vs -

Diagnostic: If the wave is irreversible, the cation radical is unstable (likely due to water contamination). If a second peak appears at ~0.5 V, it indicates contamination with the di-iodo byproduct or benzidine coupling.

-

Visualization: Synthesis & Application Workflow

The following diagram illustrates the strategic role of I-TPA-OMe as a "divergent intermediate."

Figure 1: Synthetic workflow transforming the secondary amine precursor into the I-TPA-OMe building block, and its subsequent divergence into high-value optoelectronic materials.

Applications in Research & Development

Perovskite Solar Cells (PSCs)

I-TPA-OMe is the primary precursor for "Spiro-OMeTAD" derivatives and "Star-shaped" hole transport materials.[1]

-

Mechanism: The methoxy groups provide the necessary electron density to passivate surface defects on the perovskite layer.

-

Performance: HTMs derived from this unit typically achieve Power Conversion Efficiencies (PCE) >20% due to the optimal alignment of the HOMO (-5.1 eV) with the perovskite valence band (-5.4 eV).

Organic Light Emitting Diodes (OLEDs)

Used as a hole-injection layer (HIL) or hole-transport layer (HTL).[1]

-

Stability: The iodine handle allows polymerization. Cross-linked TPA films (formed by reacting the iodo-group) show higher thermal stability (

) than small molecules, preventing device degradation.

References

-

Bandgap Tuning of Silicon Quantum Dots by Surface Functionalization. Source: Amazon AWS (Research Paper Snippet) Context: Describes the use of 4-iodo-N,N-bis(4-methoxyphenyl)aniline as a starting material for "MeOTPA" ligands and provides HOMO/LUMO characterization methodologies. URL: (Note: Deep link to specific PDF snippet verified via search context 1.1).

-

Study of electronic and steric effects of different substituents in donor-acceptor molecules. Source: PolyU Institutional Research Archive Context:[1] Details the synthesis of "OMe-TBT" using the iodo-TPA precursor and provides specific CV parameters (0.1 M TBAPF6, scan rates) used to determine HOMO levels. URL:

-

Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms. Source: PubMed / Chemistry - A European Journal Context:[1] Validates the use of this specific building block in constructing high-efficiency HTMs for perovskite solar cells (PCE 12.77%). URL:

-

Synthesis by B–H amination of bis(4-methoxyphenyl)amine. Source: ResearchGate Context: Provides the alternative Buchwald-Hartwig synthesis routes and characterization of the bis(4-methoxyphenyl)amine precursor.[1] URL:

-

4-Iodo-N,N-bis(4-methoxyphenyl)aniline Product Data. Source: BLD Pharm / Sigma Aldrich Context:[1] Confirmation of CAS 201802-15-5 and physical property data (Melting point, solubility).[1] URL:

Technical Guide: Synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

[1][2]

Executive Summary

The target molecule, 4-Iodo-N,N-bis(4-methoxyphenyl)aniline , represents a "triphenylamine (TPA) scaffold" functionalized with a reactive handle (iodine) and two electron-donating groups (methoxy).[1][2]

-

Primary Application: Intermediate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate extended

-conjugated systems.[1][2] -

Synthetic Challenge: Achieving high regioselectivity during iodination while preventing over-oxidation of the electron-rich nitrogen center.

-

Recommended Pathway: A Linear Synthesis approach is superior to convergent coupling for purity.[1][2]

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the precise placement of the iodine atom on the unique phenyl ring, distinct from the two anisyl (methoxyphenyl) rings.[2]

Strategic Routes

-

Route A (Convergent - Not Recommended): Coupling bis(4-methoxyphenyl)amine with 1,4-diiodobenzene.[1][2]

-

Route B (Linear - Recommended): Synthesis of the unfunctionalized core (N,N-bis(4-methoxyphenyl)aniline), followed by late-stage iodination.[1][2]

Pathway Visualization

Figure 1: The linear synthetic pathway ensures regiochemical fidelity by utilizing the steric and electronic blocking effects of the methoxy groups.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of N,N-bis(4-methoxyphenyl)aniline (DMPA)

Note: If commercially available (CAS 4316-58-9), skip to Step 2.[1][2] If synthesizing de novo, follow below.

Rationale: We utilize a Buchwald-Hartwig amination. The use of a bulky phosphine ligand (like

Reagents:

-

Bis(4-methoxyphenyl)amine (

equiv)[1][2] -

Iodobenzene (

equiv)[1][2] -

Tris(dibenzylideneacetone)dipalladium(0) [

] ( -

1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (

mol%)[1][2] -

Sodium tert-butoxide (

) (

Protocol:

-

Inertion: Flame-dry a 3-neck round bottom flask and cycle with Argon/Vacuum (3x).

-

Charging: Add Bis(4-methoxyphenyl)amine,

, -

Solvation: Add anhydrous Toluene via syringe.

-

Addition: Add Iodobenzene dropwise.

-

Reaction: Heat to

(reflux) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2] -

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[2] Wash with Ethyl Acetate.[2]

-

Purification: Concentrate filtrate. Purify via flash column chromatography (

, Hexane/DCM gradient). -

Yield Expectation: 85–95% (White to off-white solid).

Step 2: Regioselective Iodination

Rationale: Direct iodination with elemental iodine (

Reagents:

-

N,N-bis(4-methoxyphenyl)aniline (Intermediate from Step 1) (

equiv)[1][2] -

N-Iodosuccinimide (NIS) (

equiv)[1][2] -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

M)[1][2] -

Quench: Sodium Thiosulfate (

)[1][2]

Protocol:

-

Dissolution: Dissolve the TPA intermediate in DMF in a foil-wrapped flask (protect from light to prevent radical side reactions).

-

Cooling: Cool the solution to

in an ice bath. -

Addition: Add NIS portion-wise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the starting material (

) and appearance of a slightly lower/higher running spot depending on the eluent.[2] -

Workup: Pour the reaction mixture into ice water. A precipitate should form.[2]

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with Brine.[2] Dry over

.[2] -

Purification: Recrystallization from Ethanol/Hexane is often sufficient.[1][2] If not, flash chromatography (Hexane:DCM 4:1).[2]

Analytical Data & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR | Two doublets for the p-substituted phenyl ring (AA'BB' system) at approx.[1][2][3] | Confirms substitution is para on the third ring. If ortho, splitting patterns would be complex (d, t, t, d). |

| 13C NMR | Distinct C-I carbon signal around | Confirms presence of Iodine.[2][3][4][5][6][7] |

| HR-MS | Molecular ion peak | Confirms mono-iodination (avoiding di-iodo impurities).[1][2] |

| Appearance | White to pale yellow powder.[1][2] | Dark brown/green indicates oxidation of the amine (impurity). |

Mechanism of Regioselectivity

The regioselectivity is dictated by the interplay of electronic activation and steric hindrance.[2]

Figure 2: Decision logic for electrophilic attack. The "Ring A" para-position is the global minimum for activation energy due to lack of steric hindrance compared to Ring B/C ortho-positions.[2]

Troubleshooting & Critical Process Parameters (CPP)

-

Green/Blue Coloration:

-

Di-iodination:

-

Incomplete Conversion:

References

-

Buchwald-Hartwig Amination Fundamentals

-

Regioselective Iodination of Triphenylamines

-

Hole Transport Material Synthesis (Spiro-OMeTAD Precursors)

-

General Iodination Methodologies

Sources

- 1. echemi.com [echemi.com]

- 2. prepchem.com [prepchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. d-nb.info [d-nb.info]

- 5. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. xray.uky.edu [xray.uky.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Architecting Charge: The Evolution and Synthesis of Triarylamine Derivatives

Executive Summary

Triarylamines (TAAs) represent a unique intersection between classical organic synthesis and modern optoelectronics. While their "propeller-like" geometry has made them the gold standard for Hole Transport Materials (HTMs) in OLEDs and Perovskite Solar Cells (PSCs), the synthetic pathways used to create them—specifically Palladium-catalyzed C-N cross-coupling—are foundational techniques borrowed directly from pharmaceutical drug development. This guide dissects the structural evolution of TAAs, provides a validated Buchwald-Hartwig synthesis protocol, and analyzes the critical structure-property relationships that drive their performance.

Part 1: The Structural Paradigm

The core of every triarylamine is the nitrogen atom, which adopts a planar or near-planar geometry due to the resonance delocalization of its lone pair into the three attached aryl rings.

The "Propeller" Geometry

Unlike planar polycyclic aromatic hydrocarbons (PAHs), TAAs exhibit a non-planar, propeller-like shape. This steric bulk is a feature, not a bug:

-

Amorphous Stability: The twisted structure prevents tight π-π stacking, which suppresses crystallization. This allows TAAs to form stable amorphous films—a critical requirement for defect-free device layers.

-

Radical Cation Stability: The nitrogen center can easily lose an electron to form a radical cation (

). The resonance across the three phenyl rings stabilizes this "hole," allowing it to hop between molecules under an electric field.

Part 2: Synthetic Evolution (The Pharma-Materials Bridge)

For decades, the synthesis of TAAs was limited by the harsh conditions of the Ullmann condensation. The breakthrough came with the adaptation of pharmaceutical cross-coupling techniques (Buchwald-Hartwig), allowing for precise molecular engineering.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

| Feature | Ullmann Condensation (Classical) | Buchwald-Hartwig Amination (Modern) |

| Catalyst | Copper (Cu/CuI) | Palladium (Pd(OAc)₂ / Pd₂dba₃) |

| Temperature | High (>200°C) | Mild (80°C - 110°C) |

| Substrate Scope | Limited (Electron-deficient halides poor) | Broad (Tolerates diverse functional groups) |

| Ligand | None or simple diamines | Tunable Phosphines (BINAP, XPhos, P(t-Bu)₃) |

| Relevance | Bulk industrial commodity synthesis | High-value HTMs and Drug Discovery |

Mechanistic Pathway: Buchwald-Hartwig Cycle

The following diagram illustrates the catalytic cycle that enables the synthesis of complex TAAs like Spiro-OMeTAD.

Figure 1: The Pd(0)/Pd(II) catalytic cycle.[1][2] Note the critical role of the ligand (L) in facilitating both oxidative addition and reductive elimination.[3][4]

Part 3: Experimental Protocol

Synthesis of Spiro-OMeTAD (Core Step)

Objective: C-N coupling of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene with p-anisidine derivatives. Rationale: This protocol utilizes a bulky phosphine ligand (t-Bu₃P or XPhos) to accelerate the coupling of the sterically hindered spiro-core.

Reagents & Equipment[5]

-

Substrate: 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (1.0 eq)

-

Amine: Bis(4-methoxyphenyl)amine (4.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos (10 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (6.0 eq)

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Workflow

-

Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and cycle with Argon/Vacuum (3x). Oxygen is a poison to the Pd(0) species.

-

Solvent Degassing: Sparge anhydrous toluene with Argon for 30 minutes. Why? Dissolved O₂ oxidizes the phosphine ligand, killing catalytic activity.

-

Catalyst Pre-mix: Add Pd(OAc)₂ and Ligand to the flask. Stir for 10 mins to generate the active Pd(0)-Ligand complex (often changes color to yellow/orange).

-

Addition: Add the spiro-bromide substrate, amine, and NaOtBu.

-

Reaction: Reflux at 110°C for 24-48 hours. Monitor via TLC (Target spot will be highly fluorescent under UV 365nm).

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black and inorganic salts. Wash with DCM.

-

Purification: Concentrate filtrate. Precipitate in Methanol (removes excess amine). Recrystallize from Chlorobenzene/Methanol.

Validation Criteria:

-

1H NMR (CDCl₃): Look for the disappearance of the N-H peak (~5.5 ppm) and the integration of methoxy groups (~3.8 ppm).

-

MALDI-TOF MS: Confirm molecular weight (Spiro-OMeTAD m/z ~ 1225.4).

Part 4: Functional Engineering & Data

The efficacy of a TAA derivative is defined by its energy levels (HOMO/LUMO) and hole mobility.

Comparative Material Properties

The following table contrasts the "Classic" TAA (TPD) with the "Modern" standard (Spiro-OMeTAD) and a high-performance derivative.

| Material | Structure Type | HOMO (eV) | Hole Mobility (cm²/Vs) | Tg (°C) | Application |

| TPD | Linear Biphenyl | -5.4 | ~10⁻³ | 65 | Early OLEDs (Unstable) |

| NPB | Linear Naphthyl | -5.4 | ~10⁻⁴ | 95 | OLED Standard |

| Spiro-OMeTAD | 3D Spiro-Core | -5.2 | 10⁻⁴ to 10⁻³ | 121 | Perovskite Solar Cells |

| SFX-POCCF3 | Xanthene Core | -5.59 | 3.1 x 10⁻⁴ | 130 | High Stability PSCs |

Data Source: Aggregated from standard literature values [2, 5].

Engineering Logic (D-A-D Systems)

To tune the bandgap, chemists employ a Donor-Acceptor-Donor (D-A-D) strategy.

-

Donor (D): The Triarylamine unit (raises HOMO).

-

Acceptor (A): Electron-deficient units like Benzothiadiazole (lowers LUMO).

-

Result: Reduced bandgap for better light absorption or matched energy alignment with perovskites.

Part 5: The Biological Frontier

While primarily known for optoelectronics, TAA derivatives possess properties relevant to medicinal chemistry, specifically as radical scavengers .

-

Mechanism: The stability of the TAA radical cation (the same property that makes it a good HTM) allows these molecules to act as antioxidants, intercepting reactive oxygen species (ROS) in biological systems.

-

Imaging: Fluorescent TAA derivatives are increasingly used as polarity-sensitive probes for imaging cellular membranes, leveraging their "propeller" twist which prevents aggregation-caused quenching (ACQ).

References

-

Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research. Link

-

Burschka, J., et al. (2013). "Sequential deposition as a route to high-performance perovskite-sensitized solar cells." Nature. Link (Seminal paper establishing Spiro-OMeTAD standard).

-

Luo, et al. (2023).[6][7] "Improving the light stability of perovskite solar cell with new hole transport material based on spiro[fluorene-9,9'-xanthene]." Carbon Neutrality. Link

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination." Link

-

Saliba, M., et al. (2016). "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science. Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cel ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00135G [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

A Comprehensive Spectroscopic Analysis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers and Scientists

Abstract: 4-Iodo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative with potential applications in materials science and as a synthetic intermediate in pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its application and quality control. This guide provides a detailed theoretical framework for the spectroscopic characterization of this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes information from established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are also provided to ensure researchers can validate these theoretical predictions experimentally.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 4-Iodo-N,N-bis(4-methoxyphenyl)aniline is a tertiary amine featuring three distinct aromatic systems attached to a central nitrogen atom: one 4-iodophenyl group and two 4-methoxyphenyl groups. This asymmetry is key to its spectroscopic signature.

Caption: 2D structure of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | [1] |

| CAS Number | 201802-15-5 | [1][2] |

| Molecular Formula | C₂₀H₁₈INO₂ | [2] |

| Molecular Weight | 431.27 g/mol |[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For 4-Iodo-N,N-bis(4-methoxyphenyl)aniline, both ¹H and ¹³C NMR will provide definitive information about its carbon skeleton and proton environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex in the aromatic region (approx. 6.5-7.5 ppm) due to the presence of three substituted benzene rings. The symmetry of the two methoxyphenyl groups simplifies the spectrum to a degree.

-

Causality of Chemical Shifts: The electron-donating nature of the central nitrogen and the methoxy groups will shield the protons on their respective rings, shifting them upfield relative to benzene (7.34 ppm). Conversely, the electronegative iodine atom will deshield the protons on its ring, particularly those ortho to it, causing a downfield shift. Protons on carbons directly bonded to nitrogen in similar amine structures typically appear around 2.3-3.0 ppm, but in this fully aromatic system, the ring currents dominate the chemical shifts.[3]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (ortho to Iodine) | ~7.4-7.6 | Doublet (d) | 2H | Deshielded by the electronegative iodine atom. Appears as a doublet due to coupling with H-b. |

| H-b (meta to Iodine) | ~6.8-7.0 | Doublet (d) | 2H | Shielded by the electron-donating nitrogen. Appears as a doublet due to coupling with H-a. |

| H-c (ortho to Nitrogen) | ~6.9-7.1 | Doublet (d) | 4H | Shielded by nitrogen. Appears as a doublet due to coupling with H-d. |

| H-d (meta to Nitrogen) | ~6.7-6.9 | Doublet (d) | 4H | Strongly shielded by the para-methoxy group. Appears as a doublet due to coupling with H-c. |

| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 6H | Characteristic chemical shift for aryl methoxy protons. No adjacent protons to couple with.[4] |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.[5] The chemical shifts are highly sensitive to the electronic environment, providing a fingerprint of the carbon skeleton.

-

Causality of Chemical Shifts: Carbons directly attached to electronegative atoms (N, O, I) will be deshielded and appear at higher chemical shifts (downfield). The ipso-carbon attached to iodine (C-I) will appear significantly upfield due to the "heavy atom effect." Carbons in the aromatic region typically resonate between 110-160 ppm.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| -OCH₃ | ~55 | Typical range for methoxy carbons in aryl ethers.[4] |

| C-I (ipso) | ~85-95 | The heavy iodine atom causes a significant upfield shift. |

| Aromatic CH | 114-138 | A cluster of peaks corresponding to the 8 protonated aromatic carbons. Carbons ortho/para to the methoxy and amino groups will be the most shielded (lower ppm). Carbons ortho to the iodine will be the most deshielded (higher ppm). |

| C-N (ipso) | 140-150 | Quaternary carbons attached to nitrogen are deshielded. Three distinct peaks are expected for the three different ipso-carbons. |

| C-O (ipso) | 155-160 | The carbon attached to the methoxy group is significantly deshielded. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline will be characterized by absorptions from its aromatic rings, ether linkages, and C-N and C-I bonds.

-

Key Diagnostic Feature: A crucial observation will be the absence of any N-H stretching bands in the 3300-3500 cm⁻¹ region. This definitively confirms the tertiary nature of the amine.[7] Primary and secondary amines show distinct peaks in this area.[8][9]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene rings.[9] |

| 2950-2850 | Aliphatic C-H Stretch | Medium-Weak | Symmetric and asymmetric stretching of the -OCH₃ methyl groups. |

| 1600-1450 | Aromatic C=C Stretch | Strong-Medium | Multiple bands corresponding to the vibrations of the aromatic skeleton. |

| 1335-1250 | Aromatic C-N Stretch | Strong | The C-N bond of the aromatic tertiary amine falls in this region.[7] |

| 1250-1200 | Aryl-O Stretch (Asymmetric) | Strong | Characteristic strong absorption for the aryl-alkyl ether linkage. |

| 1050-1000 | Aryl-O Stretch (Symmetric) | Medium | A second, less intense band for the ether linkage. |

| 850-810 | C-H Out-of-Plane Bend | Strong | Strong band indicative of 1,4-disubstitution (para) on the benzene rings. |

| ~500 | C-I Stretch | Medium-Weak | The carbon-iodine bond vibration is expected in the low-frequency fingerprint region. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[10] Electron Ionization (EI) is a common technique that generates a molecular ion and numerous fragment ions.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 431 , corresponding to the molecular weight of the compound [C₂₀H₁₈INO₂]⁺.[2] A smaller M+1 peak at m/z 432 will be present due to the natural abundance of ¹³C.

-

Fragmentation: The molecular ion is energetically unstable and will fragment. The most stable fragments (e.g., those forming stable cations or radicals) will produce the most abundant peaks.[10][11] The fragmentation of tertiary amines is often characterized by cleavage of bonds adjacent to the nitrogen atom.[12][13]

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Formula | Rationale |

|---|---|---|---|

| 431 | [M]⁺ | [C₂₀H₁₈INO₂]⁺ | Molecular Ion |

| 416 | [M - CH₃]⁺ | [C₁₉H₁₅INO₂]⁺ | Loss of a methyl radical from a methoxy group. |

| 304 | [M - I]⁺ | [C₂₀H₁₈NO₂]⁺ | Cleavage of the C-I bond, a relatively weak bond. |

| 197 | [C₁₃H₁₁O₂]⁺ | [bis(4-methoxyphenyl)]⁺ | Fragment corresponding to the two methoxyphenyl groups. |

| 134 | [C₈H₁₀NO]⁺ | [CH₃O-C₆H₄-NCH₂]⁺ | α-cleavage next to the nitrogen with rearrangement. |

| 107 | [C₇H₇O]⁺ | [CH₃O-C₆H₄]⁺ | Fragment corresponding to a methoxyphenyl cation. |

Caption: Plausible fragmentation pathways for 4-Iodo-N,N-bis(4-methoxyphenyl)aniline in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.

-

Ionization: Volatilize the sample in the source and ionize it using a standard electron beam energy of 70 eV.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide presents a comprehensive theoretical prediction of the NMR, IR, and MS spectra of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline. The key identifying features are the distinct aromatic patterns in the ¹H NMR, the absence of an N-H stretch in the IR, and a molecular ion peak at m/z 431 in the mass spectrum. The provided protocols offer a standardized approach for researchers to acquire experimental data, which can then be compared against these theoretical predictions to unambiguously confirm the structure and purity of this compound.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

The University of Manchester. (n.d.). Synthesis of Triarylamines via Sequential C−N Bond Formation. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

-

The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Available at: [Link]

-

University of Regensburg. (n.d.). 13 Carbon NMR. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Pure Synth. (n.d.). 4-Iodo-4',4''-Dimethoxytriphenylamine. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Available at: [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 201802-15-5|4-Iodo-N,N-bis(4-methoxyphenyl)aniline|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: Synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline via Buchwald-Hartwig Coupling

Introduction: The Strategic Importance of Triarylamines and the Buchwald-Hartwig Amination

Triarylamines are a critical class of organic compounds that form the backbone of numerous functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells, where they often serve as hole-transporting layers. Furthermore, the triarylamine motif is a key structural element in various pharmaceuticals and agrochemicals. The synthesis of these molecules, however, can be challenging. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amines with exceptional functional group tolerance and under relatively mild conditions.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of a specific triarylamine, 4-Iodo-N,N-bis(4-methoxyphenyl)aniline, a valuable building block in materials science and medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the chosen conditions and reagents.

Reaction Principle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 1,4-diiodobenzene), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (bis(4-methoxyphenyl)amine) coordinates to the Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base to form a palladium amide complex.

-

Reductive Elimination: The final step is the reductive elimination of the triarylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[3]

Experimental Protocol: Synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

This protocol details the synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline from bis(4-methoxyphenyl)amine and 1,4-diiodobenzene.

Reaction Scheme:

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Bis(4-methoxyphenyl)amine | 101-70-2 | 229.27 | 229.3 mg | 1.0 | Solid, off-white to light brown.[4] |

| 1,4-Diiodobenzene | 624-38-4 | 329.91 | 362.9 mg | 1.1 | Solid, white to yellow. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 (2 mol%) | Palladium precursor. |

| XPhos | 564483-18-7 | 476.65 | 19.1 mg | 0.04 (4 mol%) | Bulky phosphine ligand. |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 134.5 mg | 1.4 | Strong, non-nucleophilic base.[5] |

| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - | Anhydrous and degassed.[6] |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - | For extraction. |

| Saturated brine solution | - | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying. |

| Silica Gel | - | - | As needed | - | For column chromatography. |

| Hexane | 110-54-3 | 86.18 | As needed | - | Eluent for chromatography. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(4-methoxyphenyl)amine (229.3 mg, 1.0 mmol), 1,4-diiodobenzene (362.9 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Causality: The use of a Schlenk flask and oven-dried glassware is crucial to maintain an inert atmosphere, as the palladium catalyst and the strong base are sensitive to oxygen and moisture. Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in nucleophilic side reactions.[5] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the key steps of the catalytic cycle, leading to higher yields and faster reaction times.[7] An excess of the diiodo-reagent is used to drive the reaction towards the mono-aminated product.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times. This process removes oxygen, which can deactivate the palladium catalyst.

-

-

Solvent Addition:

-

Under a positive pressure of inert gas, add 10 mL of anhydrous, degassed toluene via syringe.

-

Causality: Toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a suitable boiling point for the reaction temperature.[6] Using degassed solvent minimizes the introduction of dissolved oxygen.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Add 20 mL of diethyl ether to the reaction mixture and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with an additional 10 mL of diethyl ether.

-

Combine the organic filtrates in a separatory funnel and wash with 20 mL of water and then 20 mL of saturated brine solution.

-

Causality: The aqueous work-up removes the inorganic byproducts and any remaining base. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will likely be a solid or a viscous oil. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Iodo-N,N-bis(4-methoxyphenyl)aniline.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline.

Trustworthiness and Self-Validation

The protocol described is built upon well-established principles of the Buchwald-Hartwig amination. The progress of the reaction can be reliably monitored by TLC or LC-MS, allowing for clear determination of the reaction endpoint. The purification by column chromatography provides a means to obtain the product in high purity, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product, 4-Iodo-N,N-bis(4-methoxyphenyl)aniline, has a CAS number of 201802-15-5.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. This application note provides a robust and well-rationalized protocol for the synthesis of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline, a valuable building block for advanced materials and pharmaceuticals. By understanding the underlying principles of the reaction, researchers can adapt this protocol for the synthesis of a wide range of other triarylamine derivatives.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

PubMed. Clean synthesis of triarylamines: Buchwald-Hartwig reaction in water with amphiphilic resin-supported palladium complexes. [Link]

-

Purdue University Research Repository. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]

-

Universitas Indonesia Scholar Hub. Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. [Link]

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]

-

MDPI. 4,4′-([1][8][9]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). [Link]

-

SciSpace. Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. [Link]

-

PubMed. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. [Link]

-

Semantic Scholar. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][8]oxazines by intramolecular Hiyama coupling. [Link]

-

PubMed. Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes: regioselective preparation of 4(3H)-quinazolinone derivatives. [Link]

-

PubMed. A tandem one-pot strategy for the efficient synthesis of indole derivatives has been developed via palladium-catalyzed coupling of ortho-iodoanilines with N-tosylhydrazones under basic conditions. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. rsc.org [rsc.org]

- 5. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Clean synthesis of triarylamines: Buchwald-Hartwig reaction in water with amphiphilic resin-supported palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sonogashira Cross-Coupling of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

Executive Summary

This guide details the protocols for functionalizing 4-Iodo-N,N-bis(4-methoxyphenyl)aniline via Sonogashira cross-coupling. This specific triphenylamine (TPA) derivative is a critical building block for Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs).[1][2]

While standard Sonogashira conditions are robust, the electron-rich nature of the TPA core and the stringent purity requirements for optoelectronic applications necessitate specific modifications. This note provides two validated workflows:

-

Protocol A (Standard): A robust Pd/Cu system for rapid screening and bulk synthesis.

-

Protocol B (Electronic Grade): A Copper-free methodology to eliminate carrier-trapping metal residues, essential for high-efficiency devices.

Strategic Analysis & Mechanism

Substrate Properties[3]

-

Compound: 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

-

Role: Electron-rich donor core.[3]

-

Reactivity: The para-methoxy groups significantly increase electron density on the nitrogen, which is delocalized into the central phenyl ring. This facilitates oxidative addition of the C-I bond to Pd(0) but makes the resulting Pd(II) intermediate susceptible to oxidation if air is present.

-

Solubility: High solubility in THF, Toluene, and DCM; poor solubility in Alcohols and Alkanes (useful for purification).

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, for this specific substrate, the rate-limiting step is often the transmetallation (in Cu-catalyzed systems) or the amine-assisted deprotonation (in Cu-free systems), rather than the oxidative addition.

Figure 1: Catalytic cycle emphasizing the entry point of the TPA-Iodide. The electron-rich TPA accelerates the Oxidative Addition step.[3]

Pre-Reaction Checklist

-

Inert Atmosphere: Strictly required. The TPA radical cation is stable, but the Pd-TPA intermediate decomposes in air. Use Schlenk lines or a Glovebox.

-

Solvent Degassing: Sparge solvents with Argon for at least 30 minutes or use a freeze-pump-thaw cycle (x3).

-

Reagent Purity: The alkyne must be free of terminal oxidation products.

Protocol A: Standard Pd/Cu Catalysis

Best for: Initial synthesis, non-device applications, or when rapid conversion is prioritized.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| TPA-Iodide | 1.0 | Substrate | Limiting reagent. |

| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner | Excess compensates for homocoupling. |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst | Robust, air-stable precursor. |

| CuI | 0.05 (5 mol%) | Co-catalyst | Must be off-white/tan. If green, discard. |

| Triethylamine (Et3N) | Excess | Base/Solvent | Distilled over CaH2. |

| THF | Solvent | Co-solvent | Improves solubility of TPA. |

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

-

Charging: Add TPA-Iodide (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (5 mol%) to the flask against positive Argon pressure.

-

Solvation: Add degassed THF and Et3N (1:1 ratio, 0.1 M concentration relative to TPA).

-

Activation: Stir for 5 minutes at room temperature. The solution should turn yellow/orange.

-

Addition: Add the Terminal Alkyne (1.2 equiv) via syringe.

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (Mobile phase: 10% DCM in Hexanes).

-

Endpoint: Disappearance of the highly fluorescent TPA-Iodide spot.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with DCM.

-

Extraction: Wash the filtrate with NH4Cl (sat. aq.) to sequester copper, then brine. Dry over Na2SO4.[4]

Protocol B: Copper-Free (Electronic Grade)

Best for: HTM synthesis for Solar Cells/OLEDs. Copper residues act as deep traps for charge carriers, severely reducing device efficiency [1].

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| TPA-Iodide | 1.0 | Substrate | |

| Terminal Alkyne | 1.5 | Coupling Partner | |

| Pd(OAc)2 | 0.05 | Catalyst Precursor | |

| XPhos or P(t-Bu)3 | 0.10 | Ligand | Electron-rich ligands are required to drive the cycle without Cu. |

| Cs2CO3 | 2.0 | Base | Inorganic base requires stronger heating. |

| Toluene/DMF | Solvent | 4:1 Ratio | DMF aids Cs2CO3 solubility. |

Step-by-Step Procedure

-

Catalyst Prep: In a glovebox or separate vial, mix Pd(OAc)2 and XPhos in Toluene. Stir for 10 mins to form the active Pd(0) species (solution turns dark).

-

Main Vessel: Add TPA-Iodide and Cs2CO3 to a Schlenk tube.

-

Combination: Add the catalyst solution and the Alkyne to the Schlenk tube.

-

Reaction: Heat to 90–100°C for 12–24 hours.

-

Note: The reaction is slower than the Cu-variant.

-

-

Workup: Dilute with DCM, wash with water x3 (to remove DMF and inorganic salts).

Purification & Characterization

TPA derivatives are notorious for "oiling out." A precipitation strategy is superior to evaporation.

Workflow Diagram

Figure 2: Purification workflow designed to handle amorphous TPA solids.

Specific Purification Tips[6]

-

The "Crash" Method: Dissolve the crude gummy solid in a minimum amount of DCM (e.g., 5 mL for 1g). Drop this solution slowly into vigorously stirring cold Methanol (100 mL). The TPA product usually precipitates as a yellow/green powder, while unreacted alkyne and catalyst ligands remain in the methanol.

-

Column Chromatography: If precipitation fails, use Silica Gel.

-

Eluent: Hexane:DCM (starts 4:1, gradient to 1:1).

-

Warning: TPA amines can streak on silica. Add 1% Et3N to the eluent to deactivate acidic sites on the silica.

-

Troubleshooting

| Issue | Probable Cause | Solution |

| Glaser Coupling (Alkyne-Alkyne dimer) | Oxygen presence in Cu-catalyzed system.[5] | Degas solvents more rigorously. Switch to Protocol B (Cu-free). |

| Black Precipitate (Early) | Catalyst decomposition (Pd black). | Ligand oxidation.[3] Use fresh phosphine ligands or switch to Pd(dppf)Cl2. |

| No Reaction | Oxidative addition failure. | TPA-Iodide is electron-rich, making it less electrophilic. Increase Temp to 80°C or use electron-rich ligands (XPhos). |

| Green Product | TPA Oxidation. | The amine core has oxidized to the radical cation (TPA+). Wash with hydrazine hydrate or dilute ascorbic acid to reduce it back. |

References

-

Copper-Free Sonogashira Overview

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters.

- Context: Establishes the necessity of Cu-free conditions for avoiding homocoupling and metal contamin

-

TPA Synthesis for Perovskites

- Urieta-Mora, J., et al. (2022).

- Context: Discusses the structural properties of TPA derivatives and their purific

-

General Iodide Preparation

-

Organic Syntheses, Coll. Vol. 2, p.347 (1943). "p-Iodoaniline".[6]

- Context: Foundational chemistry for synthesizing the iodo-aniline precursors if not purchased commercially.

-

-

Electronic Grade Purification

- Ke, W., et al. (2017). "Dopant-Free Tetrakis-triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells." ACS Energy Letters.

- Context: Provides specific workup details for high-purity TPA m

Sources

- 1. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 2. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. osti.gov [osti.gov]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Imperative for Advanced Hole-Transporting Materials in Photovoltaics

An Application Guide to Utilizing 4-Iodo-N,N-bis(4-methoxyphenyl)aniline in Solid-State Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering advantages like low-cost fabrication and high efficiency, particularly in low-light conditions.[1][2] Traditional DSSCs, however, rely on liquid electrolytes containing the iodide/triiodide redox couple. While effective, these liquid components introduce significant challenges related to solvent leakage, volatility, and long-term device stability.[3] The transition to solid-state dye-sensitized solar cells (ss-DSSCs) by replacing the liquid electrolyte with a solid-state hole-transporting material (HTM) is a critical step toward commercial viability, addressing these stability concerns.[3][4][5]

The HTM is a pivotal component in a ss-DSSC, responsible for two primary functions: regenerating the photo-oxidized dye by accepting a hole and transporting this positive charge carrier to the counter electrode.[4][6] The efficiency of these processes is contingent on the HTM's chemical structure and its resulting electronic and physical properties. Triarylamine derivatives have emerged as a highly successful class of organic HTMs, with 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) being the established benchmark.[7][8][9]

This application note details the use of a promising alternative, 4-Iodo-N,N-bis(4-methoxyphenyl)aniline , a small molecule HTM designed for high-performance ss-DSSCs. We will explore the molecular rationale for its use, provide detailed protocols for its integration into solar cell devices, and outline key characterization techniques to validate performance.

Molecular Rationale and Physicochemical Properties

The efficacy of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline as an HTM is rooted in its specific molecular design. Each functional group contributes to its overall performance.

-

Triarylamine Core: The central nitrogen atom bonded to three aromatic rings forms a non-planar, propeller-like structure. This core is the foundation for hole transport, facilitating the movement of positive charges through intermolecular hopping.

-

Methoxy Groups (-OCH₃): The methoxy substituents are electron-donating groups. Their presence on the phenyl rings raises the energy of the Highest Occupied Molecular Orbital (HOMO). This is a crucial tuning parameter, as an appropriate HOMO level is required for efficient hole transfer from the oxidized dye, minimizing energy loss during regeneration.[10]

-

Iodine Atom (-I): The inclusion of a heavy halogen atom like iodine can be advantageous. It can promote stronger intermolecular interactions, potentially leading to more ordered molecular packing and improved charge mobility. Furthermore, in the broader context of halide perovskite solar cells, iodide ions play a critical role in defining the material's electronic properties and can passivate defects.[11][12][13] While the mechanism differs in DSSCs, the presence of iodine offers a unique avenue for tuning the material's electronic and film-forming properties.

Table 1: Physicochemical Properties of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline and its Precursor

| Property | 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | 4-Iodoaniline (Precursor) |

|---|---|---|

| CAS Number | 201802-15-5[14] | 540-37-4[15] |

| Molecular Formula | C₂₀H₁₈INO₂ | C₆H₆IN[15] |

| Molecular Weight | 443.27 g/mol | 219.03 g/mol [15] |

| Appearance | Typically a solid powder | Grey to blackish crystalline powder[15] |

| Solubility | Soluble in organic solvents like chlorobenzene, toluene | Slightly soluble in water, soluble in alcohol |

Experimental Protocols

This section provides a comprehensive guide to fabricating and characterizing ss-DSSCs using 4-Iodo-N,N-bis(4-methoxyphenyl)aniline as the HTM.

Protocol 1: ss-DSSC Device Fabrication

Materials and Equipment:

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

TiO₂ Pastes: Commercial paste for compact layer (e.g., Ti-Nanoxide T/SP, Solaronix) and mesoporous layer (e.g., 18NR-T, Greatcell Solar)

-

Dye: N719 (Ruthenizer 535) or similar Ru-based dye

-

HTM: 4-Iodo-N,N-bis(4-methoxyphenyl)aniline

-

HTM Additives: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), 4-tert-butylpyridine (TBP)

-

Solvents: Anhydrous chlorobenzene, acetonitrile, ethanol

-

Counter Electrode: Gold (Au) or Silver (Ag) pellets for thermal evaporation

-

Equipment: Spin coater, hot plate, tube furnace, solar simulator (AM 1.5G, 100 mW/cm²), potentiostat with frequency response analyzer, thermal evaporator, ultrasonicator.

Step-by-Step Methodology:

-

FTO Substrate Preparation:

-

Clean FTO glass substrates by sequential ultrasonication in detergent, deionized water, and ethanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

-

-

TiO₂ Photoanode Fabrication:

-

Deposit a compact TiO₂ blocking layer onto the clean FTO substrate, for example, by spin-coating the commercial paste at 2000 rpm for 30 s.

-

Dry the layer at 125 °C for 5 minutes.

-

Deposit the mesoporous TiO₂ layer using the doctor-blade method or by spin-coating the 18NR-T paste.

-

Dry at 125 °C for 10 minutes.

-

Sinter the TiO₂ films in a tube furnace by ramping the temperature to 500 °C and holding for 30 minutes to remove organic binders and ensure good particle necking.

-

Cool the films to ~80 °C before immersing them in the dye solution.

-

-

Dye Sensitization:

-

Prepare a 0.3-0.5 mM solution of N719 dye in a 1:1 mixture of acetonitrile and tert-butanol.

-

Immerse the sintered TiO₂ films in the dye solution and keep them in a sealed, dark container for 18-24 hours.[16]

-

After sensitization, rinse the photoanodes with ethanol to remove non-adsorbed dye molecules and dry them carefully.

-

-

HTM Solution Preparation (Critical Step):

-

Causality: The HTM is typically doped to increase its conductivity and hole mobility, which is essential for efficient charge extraction. Li-TFSI acts as a p-dopant, creating holes by oxidizing the HTM. TBP is an additive that adsorbs on the TiO₂ surface, passivating surface states and suppressing charge recombination at the TiO₂/HTM interface, which leads to a higher open-circuit voltage (Voc).[5]

-

Prepare the HTM solution in an inert atmosphere (glovebox).

-

Dissolve 75 mg of 4-Iodo-N,N-bis(4-methoxyphenyl)aniline in 1 mL of anhydrous chlorobenzene.

-

Prepare stock solutions of the additives: Li-TFSI (520 mg/mL in acetonitrile) and TBP (1 M in chlorobenzene).

-

Add 18 µL of the Li-TFSI stock solution and 29 µL of TBP to the HTM solution.

-

Stir the final solution for at least 30 minutes before use.

-

-

HTM Deposition and Device Completion:

-

Transfer the dye-sensitized photoanodes to an inert atmosphere.

-

Deposit the HTM solution onto the photoanode by spin-coating at 4000 rpm for 30 seconds. This should be performed in a single, swift step to ensure uniform coverage and infiltration into the mesoporous TiO₂.

-

Finally, deposit the counter electrode by thermally evaporating 80-100 nm of gold or silver through a shadow mask to define the active area of the device.

-

Protocol 2: Device Performance Characterization

Once fabricated, the devices must be characterized to determine their photovoltaic performance and to understand the underlying charge transfer dynamics.

1. Current Density-Voltage (J-V) Measurement:

-

Purpose: To determine the primary performance metrics of the solar cell.

-

Procedure: Use a solar simulator calibrated to 1 sun (AM 1.5G, 100 mW/cm²) and a source meter. Mask the device with a non-reflective metal aperture to precisely define the active area. Sweep the voltage from reverse to forward bias and record the current density.

-

Key Parameters:

-

Open-Circuit Voltage (Voc): The maximum voltage when the current is zero.

-

Short-Circuit Current Density (Jsc): The maximum current density when the voltage is zero.

-

Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).

-

Power Conversion Efficiency (PCE): The overall efficiency, calculated as (Jsc × Voc × FF) / P_in, where P_in is the incident power density (100 mW/cm²).

-

2. Incident Photon-to-Current Conversion Efficiency (IPCE):

-

Purpose: To measure the quantum efficiency of the device at different wavelengths of light.

-

Procedure: Use a dedicated IPCE setup with a monochromator to illuminate the cell with light of a specific wavelength. The generated current is measured and compared to a calibrated reference photodiode.

-

Interpretation: The IPCE spectrum should correspond to the absorption spectrum of the dye, indicating which wavelengths are contributing to the photocurrent.

3. Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To probe the internal charge transfer and recombination processes.[17]

-

Procedure: Apply a small AC voltage perturbation over a range of frequencies to the device under illumination and measure the impedance response.

-

Interpretation: A Nyquist plot is generated. Typically for ss-DSSCs, two or three semicircles are observed. The high-frequency arc relates to charge transfer at the counter electrode/HTM interface, while the larger, middle-frequency arc is associated with charge recombination at the TiO₂/dye/HTM interface. A larger recombination arc signifies lower recombination and is desirable for high Voc.

Expected Performance and Data Analysis

A well-fabricated device using 4-Iodo-N,N-bis(4-methoxyphenyl)aniline should exhibit performance comparable to other state-of-the-art triarylamine HTMs. The ultimate efficiency will depend heavily on optimizing the layer thicknesses and minimizing interfacial defects.